molecular formula C10H7N B2373357 6-ethynyl-1H-indole CAS No. 865375-93-5

6-ethynyl-1H-indole

Cat. No.: B2373357
CAS No.: 865375-93-5
M. Wt: 141.173
InChI Key: WELRFNXKVCXFMZ-UHFFFAOYSA-N
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Description

6-Ethynyl-1H-indole is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indoles are known for their diverse biological activities and are present in various alkaloids, which are compounds often derived from plants and used for medicinal purposes . The ethynyl group at the 6-position of the indole ring introduces unique chemical properties, making this compound an interesting subject for research in organic chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-ethynyl-1H-indole can be achieved through several methods. One common approach involves the Sonogashira coupling reaction, where an ethynyl group is introduced to the indole ring. This reaction typically uses palladium catalysts and copper co-catalysts under an inert atmosphere . Another method involves the direct alkynylation of indole derivatives using transition metal catalysts .

Industrial Production Methods: Industrial production of this compound may involve large-scale Sonogashira coupling reactions, optimized for yield and efficiency. The use of continuous flow reactors can enhance the scalability and safety of the process, allowing for the production of significant quantities of the compound .

Chemical Reactions Analysis

Types of Reactions: 6-Ethynyl-1H-indole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

    6-Methyl-1H-indole: Similar structure but with a methyl group instead of an ethynyl group.

    6-Bromo-1H-indole: Contains a bromine atom at the 6-position.

    6-Fluoro-1H-indole: Contains a fluorine atom at the 6-position.

Comparison: 6-Ethynyl-1H-indole is unique due to the presence of the ethynyl group, which imparts distinct electronic and steric properties. This makes it more reactive in certain chemical reactions compared to its methyl, bromo, or fluoro counterparts. Additionally, the ethynyl group can participate in unique interactions with biological targets, potentially leading to different biological activities .

Properties

IUPAC Name

6-ethynyl-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7N/c1-2-8-3-4-9-5-6-11-10(9)7-8/h1,3-7,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WELRFNXKVCXFMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC2=C(C=C1)C=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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